(2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid
Description
(2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a methoxymethoxy (OCH2OCH3) substituent at the C4 position and a carboxylic acid group at C2. This compound is part of a broader class of pyrrolidine-based molecules widely used as intermediates in pharmaceutical synthesis due to their stereochemical rigidity and functional versatility.
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(2S,4S)-4-(methoxymethoxy)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO4/c1-11-4-12-5-2-6(7(9)10)8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
RBPGAQGKRHEOCS-WDSKDSINSA-N |
Isomeric SMILES |
COCO[C@H]1C[C@H](NC1)C(=O)O |
Canonical SMILES |
COCOC1CC(NC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid typically involves the protection of the pyrrolidine nitrogen, followed by the introduction of the methoxymethoxy group. One common method includes the use of tert-butyl carbamate as a protecting group for the nitrogen, followed by the reaction with methoxymethyl chloride to introduce the methoxymethoxy group.
Industrial Production Methods
Industrial production of this compound often involves large-scale chiral separation techniques to ensure the purity of the desired enantiomer. Techniques such as crystallization and chromatography are employed to achieve high yields and purity .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and methoxymethoxy moiety enable targeted oxidation, often leading to ketones or intermediates for further functionalization.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ (aqueous) | Acidic or neutral pH, 25–80°C | Oxidative cleavage of methoxymethoxy to ketone | |
| CrO₃ (chromic acid) | H₂SO₄ catalyst, reflux | Conversion of secondary alcohol to ketone |
Case Study : Oxidation of the methoxymethoxy group using CrO₃ in H₂SO₄ yielded a ketone intermediate, which was further utilized in synthesizing antiviral drug precursors.
Reduction Reactions
The carboxylic acid can be reduced to alcohols or amines under controlled conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C to reflux | Reduction to (2S,4S)-4-(methoxymethoxy)pyrrolidine-2-methanol | |
| NaBH₄/I₂ | THF, 25°C | Selective reduction to primary alcohol |
Mechanistic Insight : LiAlH₄ reduces the carboxylic acid to a primary alcohol while preserving the methoxymethoxy group .
Nucleophilic Substitution
The methoxymethoxy group participates in substitution reactions, enabling functional group interconversion.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NH₃ (liquid) | 0°C, CH₂Cl₂ | Amine substitution at C4 position | |
| Thiophenol/NaH | DMF, 25°C | Thioether formation |
Example : Treatment with thiophenol in DMF replaced the methoxymethoxy group with a thioether, enhancing hydrophobicity for peptide-drug conjugates .
Peptide Coupling Reactions
The carboxylic acid group is critical in forming amide bonds for peptide synthesis.
| Coupling Agent | Base | Product | Application | Reference |
|---|---|---|---|---|
| DCC | NMM | Fmoc-protected peptide intermediates | Solid-phase synthesis | |
| HATU | DIEA | Bioactive peptide analogs | Drug development |
Key Finding : DCC-mediated coupling with Fmoc-amino acids produced intermediates for anticancer peptides targeting prostate cancer cells .
Deprotection Reactions
Selective removal of the methoxymethoxy group is achieved under acidic conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HCl (3M) | MeOH, 25°C, 12h | (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid | |
| TFA/Et₃SiH | CH₂Cl₂, 0°C to 25°C | Deprotection without racemization |
Application : Deprotection with HCl enabled access to hydroxylated analogs for cytotoxicity studies against leukemia cell lines .
Esterification and Acylation
The carboxylic acid reacts with alcohols or acyl chlorides to form esters or amides.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| SOCl₂/MeOH | Reflux, 4h | Methyl ester derivative | |
| Acetyl chloride | Pyridine, 25°C | Acetylated pyrrolidine |
Synthetic Utility : Methyl ester formation improved solubility for NMR studies of stereochemical effects .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Uses:
The compound has been identified as a potential inhibitor of metalloproteases, particularly zinc hydrolases. These enzymes are implicated in various pathological conditions such as hypertension, myocardial ischemia, and renal insufficiency. The ability of (2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid to inhibit these enzymes makes it a candidate for treating conditions like:
- Cardiovascular Disorders: It may help in managing diseases associated with vasoconstriction and cardiac insufficiency.
- Neurological Disorders: The compound shows promise in cerebroprotective applications, potentially aiding in conditions like cerebral ischemia and migraines .
Case Study:
A study demonstrated that derivatives of this compound could effectively inhibit the activity of endothelin-converting enzymes, which are crucial in the pathophysiology of various cardiovascular diseases. This inhibition could lead to improved therapeutic strategies for managing heart failure and hypertension .
Drug Development
Role in Drug Formulation:
this compound serves as a key building block in the synthesis of peptide-based drugs. Its structural properties facilitate the design of drugs that can target specific biological pathways effectively.
Bioconjugation Applications:
The compound is utilized in bioconjugation techniques, where it aids in attaching biomolecules to therapeutic agents or imaging agents. This enhances the efficacy and specificity of drugs targeting particular cells or tissues .
Antimicrobial Research
Recent studies have explored the antimicrobial properties of related pyrrolidine derivatives against resistant strains of bacteria and fungi. The findings suggest that compounds similar to this compound exhibit significant activity against pathogens such as Staphylococcus aureus and Candida auris. These results indicate potential applications in developing new antimicrobial therapies .
Green Chemistry
Chiral Separation Processes:
Research has focused on improving the chiral separation processes for this compound to enhance its production efficiency while minimizing environmental impact. A novel method was developed that eliminates the need for multiple organic solvents, promoting greener manufacturing practices .
Data Tables
| Application Area | Potential Uses | Remarks |
|---|---|---|
| Medicinal Chemistry | Inhibition of metalloproteases | Treats cardiovascular and neurological disorders |
| Drug Development | Peptide synthesis and bioconjugation | Enhances drug efficacy and targeting |
| Antimicrobial Research | Activity against resistant bacterial strains | Potential for new antimicrobial therapies |
| Green Chemistry | Chiral separation processes | Promotes environmentally friendly manufacturing |
Mechanism of Action
The mechanism of action of (2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include modulation of enzyme activity and inhibition of specific biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Stereochemical Variations
The following table summarizes key pyrrolidine-2-carboxylic acid derivatives, highlighting substituent-driven differences in properties and applications:
Key Observations:
- Substituent Polarity: Hydroxyl (OH) and methoxymethoxy (OCH2OCH3) groups increase hydrophilicity compared to nonpolar groups like bromo (Br) or phenyl (C6H5) .
- Stereochemical Impact : The 4S configuration in (2S,4S)-TBMP is critical for its role in Velpatasvir synthesis, whereas the 4R epimer ((2S,4R)-TBMP) requires separation during manufacturing .
- Synthetic Utility : Bromo and mesyloxy (MsO-) substituents (e.g., in ) serve as leaving groups for nucleophilic substitution, enabling further derivatization .
Biological Activity
(2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and applications in various fields, supported by relevant research findings and data.
The compound has the following chemical characteristics:
- Molecular Formula : C7H13NO4
- Molecular Weight : 175.18 g/mol
- CAS Number : 45116097
- Solubility : Soluble in organic solvents; specific solubility data varies based on the solvent used.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : It has been identified as a significant intermediate in the synthesis of antiviral drugs, particularly those targeting Hepatitis C virus (HCV) such as Velpatasvir. The compound's structure allows it to interact effectively with viral components, inhibiting their function .
- Neuroprotective Effects : Studies suggest that derivatives of pyrrolidine compounds can exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
The biological activity of this compound is primarily linked to its ability to interact with specific biological targets. Computational studies have indicated potential binding modes that involve hydrogen bonding and hydrophobic interactions with target proteins .
Case Studies
- Antiviral Efficacy :
- Neuroprotective Studies :
Applications
The diverse biological activities of this compound open avenues for its application in various fields:
- Pharmaceutical Development : Its role as an intermediate in antiviral drug synthesis positions it as a valuable component in drug formulation processes.
- Nutraceuticals : Given its potential ergogenic properties, it may find applications in dietary supplements aimed at enhancing physical performance and recovery .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits HCV replication | |
| Neuroprotective | Protects against oxidative stress | |
| Ergogenic Potential | May enhance physical performance |
| Property | Value |
|---|---|
| Molecular Formula | C7H13NO4 |
| Molecular Weight | 175.18 g/mol |
| Solubility | Soluble in organic solvents |
| CAS Number | 45116097 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
